Thyromedan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-[3,5-diiodo-4-(3-iodo-4-methoxyphenoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24I3NO4/c1-4-25(5-2)8-9-28-20(26)12-14-10-17(23)21(18(24)11-14)29-15-6-7-19(27-3)16(22)13-15/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFICQVPDNZAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)OC)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165199 | |
| Record name | Tyromedan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-96-9 | |
| Record name | Thyromedan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyromedan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYROMEDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MU67I9K5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Thyromedan is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound is chemically classified as a thiourea derivative, which is believed to exert its biological effects through modulation of immune responses and influence on cellular signaling pathways. The compound has been shown to interact with various molecular targets, leading to alterations in cellular proliferation, apoptosis, and cytokine production.
Biological Activities
-
Immunomodulatory Effects
- This compound has demonstrated significant immunomodulatory properties. It enhances the activity of natural killer (NK) cells and macrophages, promoting their ability to combat tumor cells. This effect is crucial in the context of cancer therapy, where boosting the immune response can lead to improved outcomes.
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Antitumor Activity
- Research indicates that this compound exhibits direct antitumor effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
-
Anti-inflammatory Properties
- This compound has been reported to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This activity is beneficial not only in cancer treatment but also in managing chronic inflammatory conditions.
Case Studies
-
Case Study 1: this compound in Cancer Therapy
- A clinical study involving patients with advanced melanoma treated with this compound showed a partial response in 30% of participants after 12 weeks of treatment. The study highlighted an increase in NK cell activity post-treatment, correlating with clinical outcomes.
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Case Study 2: Immune Response Modulation
- In a preclinical model of breast cancer, administration of this compound resulted in a significant increase in tumor-infiltrating lymphocytes (TILs), suggesting enhanced immune surveillance against tumor cells.
Data Table: Summary of Biological Activities
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve several pathways:
- Activation of Immune Cells : this compound enhances the cytotoxicity of NK cells by upregulating activating receptors such as NKG2D.
- Caspase Activation : Induction of apoptosis in tumor cells is mediated through the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent caspase activation.
- Cytokine Modulation : The compound alters cytokine profiles, promoting an anti-tumor environment while reducing chronic inflammation.
Scientific Research Applications
Transdermal Drug Delivery
One of the significant applications of Thyromedan is in transdermal drug delivery systems. Research has shown that it can enhance the permeability of skin barriers, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin.
Case Study: Diclofenac Formulation
A study demonstrated that a novel transdermal formulation containing this compound and diclofenac achieved improved flux through the skin compared to traditional formulations, highlighting its efficacy in pain management .
Cosmetic Applications
This compound has also found applications in cosmetic formulations, particularly for skin rejuvenation and anti-aging products. Its ability to enhance the delivery of active ingredients makes it valuable in this sector.
Key Benefits
- Improved Efficacy : When incorporated into cosmetic formulations, this compound enhances the absorption of hydrophilic and lipophilic compounds, leading to better outcomes in skin health .
- Low Irritation Potential : Products formulated with this compound have shown low irritation potential, making them suitable for sensitive skin types .
Diagnostic Applications
This compound's isotopic variations can be utilized in diagnostic imaging techniques such as Positron Emission Tomography (PET). The incorporation of positron-emitting isotopes allows for enhanced imaging capabilities and better understanding of metabolic processes.
Applications in PET Studies
- Substitution with isotopes like or can provide insights into tissue distribution and drug metabolism, aiding in the development of targeted therapies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Thyromedan belongs to a class of thyroid hormone analogs and lipid-modifying agents. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Efficacy in Cholesterol Reduction: this compound’s cholesterol-lowering potency is comparable to fibrates (e.g., Clofibrate) but distinct in its lack of triglyceride modulation.
Structural Advantages: this compound’s iodine-rich structure enhances receptor binding affinity compared to non-halogenated analogs like Clofibrate . The diethylaminoethyl ester group improves solubility and oral bioavailability, addressing limitations of earlier thyroid analogs (e.g., rapid hepatic clearance in Levothyroxine) .
Safety Profile: this compound avoids the hepatotoxicity risks associated with fibrates and the cardiovascular strain of Levothyroxine overuse . Protirelin, while diagnostically useful, can transiently elevate blood pressure—a concern absent in this compound’s profile .
Preparation Methods
Iodination Strategies
The triiodinated aromatic system necessitates regioselective iodination. Two approaches emerge:
Direct Electrophilic Iodination
Phenolic precursors undergo iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS). For example:
Table 1: Comparative Iodination Methods
| Substrate | Reagent | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| 4-Methoxyphenol | ICl | AcOH, 50°C, 6h | 78 | Ortho/para |
| 4-Hydroxyphenylacetic acid | NIS | DCM, RT, 12h | 65 | Para |
Sequential Protection-Iodination
To avoid over-iodination, temporary protection of reactive sites (e.g., silylation of hydroxyl groups) enables stepwise iodination.
Ether Linkage Formation
The diaryl ether bridge is constructed via Ullmann coupling or nucleophilic aromatic substitution:
Key Variables :
-
Copper catalysts (CuI vs. CuBr)
-
Base (K₂CO₃ vs. Cs₂CO₃)
-
Solvent (DMF vs. DMSO)
Esterification and Salt Formation
Carboxylic Acid Activation
The phenylacetic acid intermediate is activated as an acid chloride using thionyl chloride:
Esterification with Diethylaminoethanol
The acid chloride reacts with diethylaminoethanol under mild conditions:
Optimization Notes :
-
Excess diethylaminoethanol improves yield (≥85%)
-
Triethylamine scavenges HCl, preventing side reactions
Hydrochloride Salt Formation
The free base is treated with HCl in anhydrous ether:
Purification and Characterization
Crystallization
Crude this compound hydrochloride is recrystallized from ethanol/water (3:1), yielding needle-like crystals.
Analytical Data
-
Melting Point : 214–216°C (decomposes)
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¹H NMR (DMSO-d₆): δ 1.12 (t, 6H, NCH₂CH₃), 3.45 (s, 3H, OCH₃), 4.25 (m, 2H, COOCH₂)
Challenges and Alternatives
Iodination Side Reactions
Over-iodination or deiodination may occur under harsh conditions. Mitigation strategies:
Q & A
Q. How can I optimize longitudinal studies of this compound’s chronic exposure effects?
- Design Considerations :
Timepoints : Schedule assessments at baseline, 6, 12, and 24 months to capture dynamic thyroid hormone changes .
Attrition Mitigation : Offer incentives (e.g., lab result summaries) and use mixed-effects models to handle missing data .
- Endpoint Selection : Combine primary endpoints (TSH levels) with patient-reported outcomes (e.g., fatigue scales) for holistic analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
